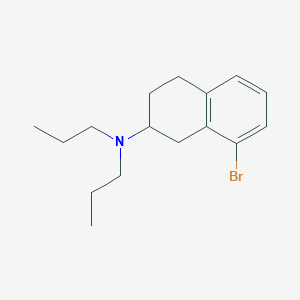
8-Bromo-2-dipropylamino-1,2,3,4-tetrahydronaphthalene
Cat. No. B8306217
M. Wt: 310.27 g/mol
InChI Key: MRVOVSJOIOFTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05426226
Procedure details


A solution of n-butyllithium (1.6M in hexane, 15.1 ml, 24.2 mmol) was added to a solution of 8-bromo-2-di-n-propylamino-1,2,3,4-tetrahydronaphthalene (5.0 g, 16.1 mmol) in THF (50 ml) at -78° and the reaction stirred at -78° for one hour. Gaseous carbon dioxide was bubbled through the reaction at -78° until the deep violet color which forms dissipates. Methyllithium (1.4M in ether, 23 ml) was added. The reaction was stirred at -78° for 30 minutes and warmed to room temperature. The reaction was stirred for an additional ten minutes at room temperature at which time the pink color had been lost. An additional 10 ml of the methyllithium solution was added and the reaction became pink once again. After 15 minutes, the pink color was lost and an additional 10 ml of the methyllithium solution added. The reaction was poured onto ice, made acidic with hydrochloric acid and extracted with ether. The aqueous layer was made basic and extracted with methylenechloride. The basic extracts were dried (Na2SO4) and concentrated to give 3.8 g of crude product. Purification by flash silica gel chromatography using 2:1 hexane:ether containing trace ammonium hydroxide provided 2-di-n-propylamino-8-acetyl-1,2,3,4-tetrahydronaphthalene as a yellow oil (2.7 g, 61%).

Quantity
5 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[CH2:15][CH:14]([N:17]([CH2:21][CH2:22][CH3:23])[CH2:18][CH2:19][CH3:20])[CH2:13][CH2:12]2.C1C[O:27][CH2:26][CH2:25]1>>[OH-:27].[NH4+:17].[CH2:18]([N:17]([CH2:21][CH2:22][CH3:23])[CH:14]1[CH2:13][CH2:12][C:11]2[C:16](=[C:7]([C:26](=[O:27])[CH3:25])[CH:8]=[CH:9][CH:10]=2)[CH2:15]1)[CH2:19][CH3:20] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC=C2CCC(CC12)N(CCC)CCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction stirred at -78° for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Gaseous carbon dioxide was bubbled through the reaction at -78° until the deep violet color which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Methyllithium (1.4M in ether, 23 ml) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred at -78° for 30 minutes
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred for an additional ten minutes at room temperature at which time the pink color
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
An additional 10 ml of the methyllithium solution was added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 15 minutes
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
an additional 10 ml of the methyllithium solution added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction was poured onto ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylenechloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The basic extracts were dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 3.8 g of crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash silica gel chromatography
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N(C1CC2=C(C=CC=C2CC1)C(C)=O)CCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.7 g | |
| YIELD: PERCENTYIELD | 61% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
